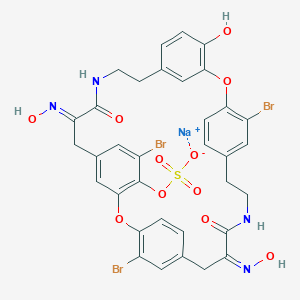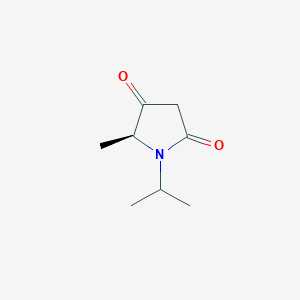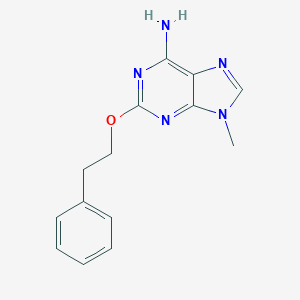
2-Phenylethoxy-9-methyladenine
Vue d'ensemble
Description
2-Phenylethoxy-9-methyladenine is an adenosine receptor antagonist that discriminates between A2 adenosine receptors in the aorta and the coronary vessels from the guinea pig . It was synthesized and tested as a potential adenosine A2 receptor antagonist .
Synthesis Analysis
The synthesis of 2-Phenylethoxy-9-methyladenine involves substituting a methyl group for the ribose moiety of N6-substituted adenosines that are selective agonists at the adenosine A1 receptor . This substitution creates antagonists that are A1-selective .Chemical Reactions Analysis
In guinea pig hearts, 2-Phenylethoxy-9-methyladenine antagonized the A1-mediated negative dromotropic and inotropic actions and the A2-mediated coronary vasoactivity of the nonselective adenosine receptor agonist 5’-N-ethylcarboxamidoadenosine (NECA) .Applications De Recherche Scientifique
Alkylation Reaction Studies
Research by Freccero, Gandolfi, and Sarzi-Amadè (2003) explores the alkylation reactions of 9-methyladenine, providing insights into the reactivity and stability of adducts formed with purine bases. This study is crucial in understanding the chemical properties and reactions involving 9-methyladenine, a component related to 2-Phenylethoxy-9-methyladenine (Freccero, Gandolfi, & Sarzi-Amadè, 2003).
Metabolic Effects
Caro et al. (1988) investigated the effects of 3-methyladenine on metabolism. This research highlights the broader impact of methylated adenines on cellular processes, thereby contributing to a deeper understanding of related compounds like 2-Phenylethoxy-9-methyladenine (Caro, Plomp, Wolvetang, Kerkhof, & Meijer, 1988).
Interaction with Platinum Complexes
The study by Roos, Thomson, and Eagles (1974) provides insights into how 9-methyladenine, a structurally similar compound to 2-Phenylethoxy-9-methyladenine, interacts with platinum complexes. This research is significant for understanding the chemical behavior and potential applications of 2-Phenylethoxy-9-methyladenine in coordination chemistry (Roos, Thomson, & Eagles, 1974).
Receptor Binding Studies
Research by Thompson, Secunda, Daly, and Olsson (1991) on N6-substituted 9-methyladenines, including their receptor binding characteristics, offers valuable information that could be relevant to understanding the binding properties of 2-Phenylethoxy-9-methyladenine (Thompson, Secunda, Daly, & Olsson, 1991).
Safety And Hazards
Propriétés
IUPAC Name |
9-methyl-2-(2-phenylethoxy)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-19-9-16-11-12(15)17-14(18-13(11)19)20-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYCPZWPSQAJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163850 | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethoxy-9-methyladenine | |
CAS RN |
147951-59-5 | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147951595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



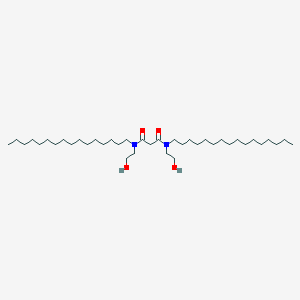
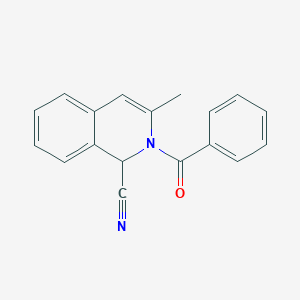
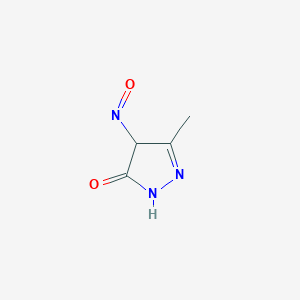
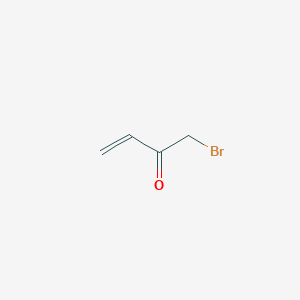
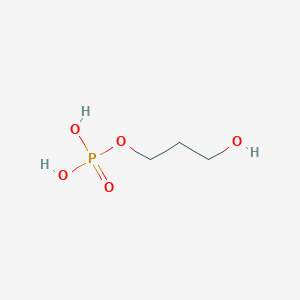
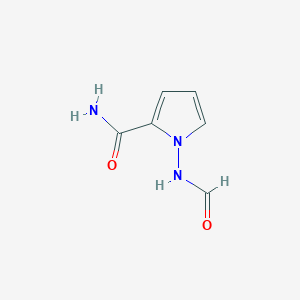
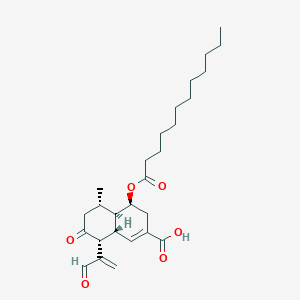
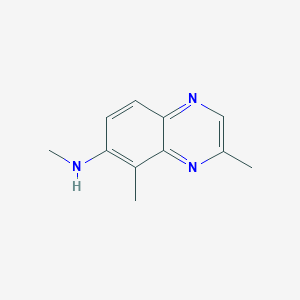
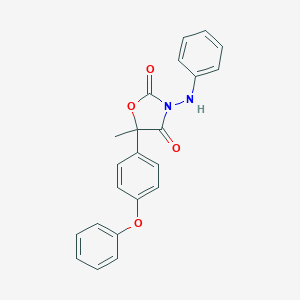
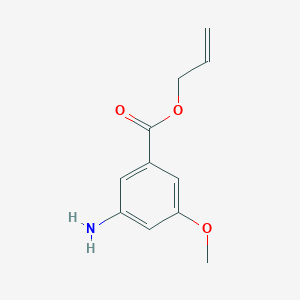
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
